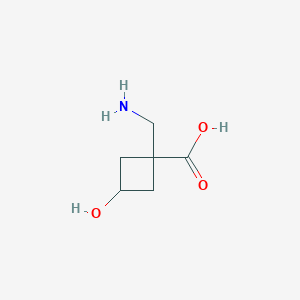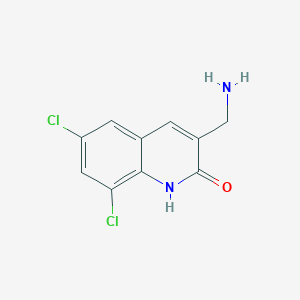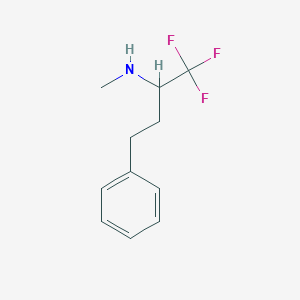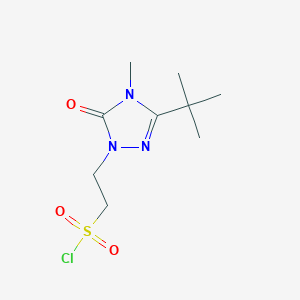
2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is a complex organic compound featuring a triazole ring, a sulfonyl chloride group, and various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring and other functional groups can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
作用机制
The mechanism of action of 2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications that alter their function. The triazole ring may also participate in binding interactions with target molecules, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride
- 2-(3-tert-Butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(3-tert-Butyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride stands out due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties that are advantageous for certain applications in research and industry.
属性
分子式 |
C9H16ClN3O3S |
|---|---|
分子量 |
281.76 g/mol |
IUPAC 名称 |
2-(3-tert-butyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H16ClN3O3S/c1-9(2,3)7-11-13(8(14)12(7)4)5-6-17(10,15)16/h5-6H2,1-4H3 |
InChI 键 |
AHUCIQOVKCBDRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=O)N1C)CCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


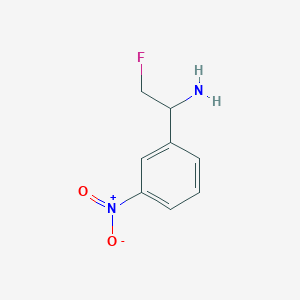
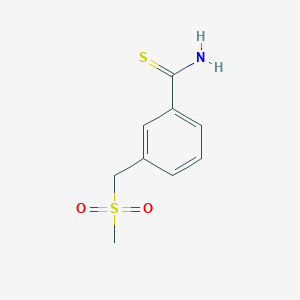
![6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)
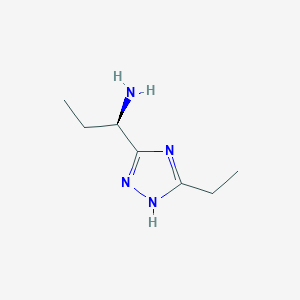
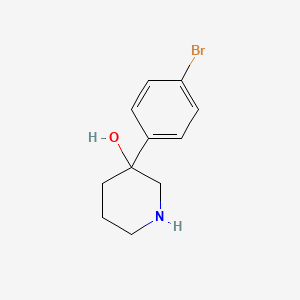
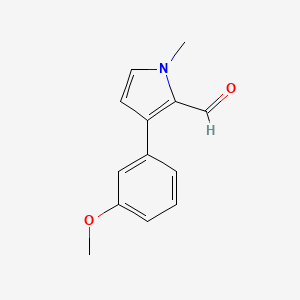
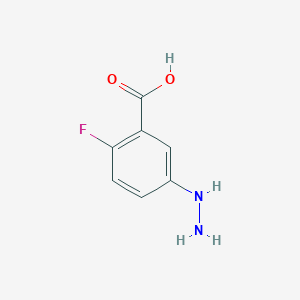

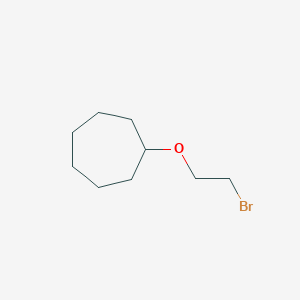
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)
![Butyl[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13226726.png)
